Cas no 2171369-16-5 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid)

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid
- (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid
- 2171369-16-5
- EN300-1475295
-
- Inchi: 1S/C27H34N2O5/c1-3-5-10-19(15-25(30)28-18(4-2)16-26(31)32)29-27(33)34-17-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,18-19,24H,3-5,10,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t18-,19?/m0/s1
- InChI Key: MANVOWWKQJNLLG-OYKVQYDMSA-N
- SMILES: O(C(NC(CC(N[C@H](CC(=O)O)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475295-2500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475295-0.05g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1475295-50mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475295-10000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475295-0.5g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1475295-5.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1475295-1000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1475295-0.1g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1475295-1.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1475295-250mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171369-16-5 | 250mg |
$3099.0 | 2023-09-29 |
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Related Literature
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid
Research Briefing on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid (CAS: 2171369-16-5)
In recent years, the compound (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid (CAS: 2171369-16-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features and functional groups, has been explored for its potential applications in drug development, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the heptanamido-pentanoic acid backbone makes it a versatile intermediate in organic synthesis and bioconjugation strategies.
Recent studies have focused on the synthesis and optimization of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid to enhance its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. Researchers have also investigated its stability under various conditions, which is critical for its application in pharmaceutical formulations.
One of the key applications of this compound is in the field of peptide synthesis, where it serves as a building block for the incorporation of non-natural amino acids into peptide chains. The Fmoc group provides temporary protection for the amino functionality during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. This has opened new avenues for the development of peptide-based therapeutics with improved pharmacokinetic properties.
In addition to its role in peptide synthesis, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid has been explored for its potential as a linker molecule in antibody-drug conjugates (ADCs). The compound's ability to form stable amide bonds with both the antibody and the cytotoxic payload makes it an attractive candidate for the design of next-generation ADCs. Recent preclinical studies have demonstrated its efficacy in delivering cytotoxic agents to target cells with high specificity, minimizing off-target effects.
Furthermore, the compound's unique structure has prompted investigations into its potential as a modulator of biological pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing cellular processes such as inflammation and apoptosis. These findings highlight the compound's potential as a lead molecule for the development of novel therapeutics targeting a range of diseases, including cancer and autoimmune disorders.
Despite these promising developments, challenges remain in the large-scale production and application of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to clinical use. Ongoing research aims to optimize synthetic routes and explore alternative protecting groups to overcome these limitations.
In conclusion, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid (CAS: 2171369-16-5) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its role in peptide synthesis, antibody-drug conjugates, and biological pathway modulation underscores its versatility and potential impact on drug development. Continued research and innovation will be essential to fully realize its therapeutic potential and address existing challenges.
2171369-16-5 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid) Related Products
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2230780-65-9(IL-17A antagonist 3)



